2-(Aminomethyl)benzene-1,3,5-triol hydrochloride
CAS No.: 2225141-80-8
Cat. No.: VC4620450
Molecular Formula: C7H10ClNO3
Molecular Weight: 191.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225141-80-8 |
|---|---|
| Molecular Formula | C7H10ClNO3 |
| Molecular Weight | 191.61 |
| IUPAC Name | 2-(aminomethyl)benzene-1,3,5-triol;hydrochloride |
| Standard InChI | InChI=1S/C7H9NO3.ClH/c8-3-5-6(10)1-4(9)2-7(5)11;/h1-2,9-11H,3,8H2;1H |
| Standard InChI Key | QEZLJLZCYJZWSK-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1O)CN)O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-(aminomethyl)benzene-1,3,5-triol hydrochloride is C₇H₁₀ClNO₃, with a molecular weight of 191.61 g/mol. The compound’s structure combines a benzene triol core with an aminomethyl substituent, enabling diverse reactivity through hydrogen bonding and electrostatic interactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 2225141-80-8 |
| Molecular Formula | C₇H₁₀ClNO₃ |
| Molecular Weight | 191.61 g/mol |
| Solubility | Enhanced by hydrochloride salt |
| Stability | Improved in acidic conditions |
The hydroxyl groups facilitate hydrogen bonding with biological targets, while the aminomethyl group allows for further functionalization, such as conjugation with peptides or polymers .
Synthesis and Modification
Synthetic Routes
The synthesis of 2-(aminomethyl)benzene-1,3,5-triol hydrochloride typically involves introducing the aminomethyl group onto a benzene triol backbone. One approach utilizes reductive amination, where a ketone intermediate reacts with ammonia or ammonium acetate under hydrogenation conditions . For example:
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Protection of hydroxyl groups: Phloroglucinol (benzene-1,3,5-triol) is protected using acetyl or benzyl groups to prevent unwanted side reactions .
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Aminomethylation: The protected triol reacts with formaldehyde and ammonium chloride to form the aminomethyl derivative .
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Deprotection and salt formation: Acidic hydrolysis removes protecting groups, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Structural Modifications
The compound’s reactive sites enable diverse modifications:
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Acylation: The aminomethyl group can be acylated to form amide derivatives for drug delivery systems .
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Coordination complexes: Transition metals like Cu(II) or Ni(II) bind to hydroxyl and amino groups, forming complexes with potential antibacterial activity .
Applications in Research and Industry
Organic Synthesis
The compound serves as a building block for synthesizing heterocycles, dendrimers, and supramolecular assemblies. Its hydroxyl groups participate in Mitsunobu reactions, while the amine group enables Schiff base formation .
Medicinal Chemistry
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Antibacterial agents: Metal complexes of structurally related benzene triols exhibit activity against Salmonella and other pathogens . For instance, Cu(II) complexes derived from similar ligands show inhibition zones of 13–15 mm at 500 µg/mL .
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Enzyme inhibition: The hydroxyl groups mimic catechol moieties, potentially inhibiting tyrosine kinases or oxidoreductases.
Material Science
The compound’s ability to form hydrogen bonds makes it useful in designing hydrogels and self-healing polymers .
Biochemical Interactions
Hydrogen Bonding
The three hydroxyl groups act as hydrogen bond donors, enabling interactions with proteins’ active sites. For example, the compound may bind to ATP-binding pockets in kinases, as suggested by molecular docking studies .
Metal Coordination
The ligand forms stable complexes with transition metals. In a recent study, Ni(II) and Cu(II) complexes of a related benzene triol derivative demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) of 250–500 µg/mL .
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